2-bromo-N-(2-iodophenyl)benzamide
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Overview
Description
2-Bromo-N-(2-iodophenyl)benzamide is an organic compound with the molecular formula C13H9BrINO and a molecular weight of 402.031 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It is characterized by the presence of both bromine and iodine atoms attached to a benzamide structure, making it a valuable compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-bromo-N-(2-iodophenyl)benzamide typically involves the bromination and iodination of benzamide derivatives. One common synthetic route includes the following steps:
Chemical Reactions Analysis
2-Bromo-N-(2-iodophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction:
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination . Major products formed from these reactions depend on the specific substituents introduced during the substitution reactions.
Scientific Research Applications
2-Bromo-N-(2-iodophenyl)benzamide has several scientific research applications, including:
Mechanism of Action
it is likely to interact with molecular targets through its halogen atoms, which can form halogen bonds with various biological molecules . These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects.
Comparison with Similar Compounds
2-Bromo-N-(2-iodophenyl)benzamide can be compared with other halogenated benzamides, such as:
2-Bromobenzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
N-(4-fluorophenyl)-2-bromobenzamide: Contains a fluorine atom instead of iodine, which can alter its chemical reactivity and biological activity.
The presence of both bromine and iodine atoms in this compound makes it unique and valuable for specific research applications where dual halogenation is required .
Properties
Molecular Formula |
C13H9BrINO |
---|---|
Molecular Weight |
402.02 g/mol |
IUPAC Name |
2-bromo-N-(2-iodophenyl)benzamide |
InChI |
InChI=1S/C13H9BrINO/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,(H,16,17) |
InChI Key |
ALXZFLNLKUMQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2I)Br |
Origin of Product |
United States |
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